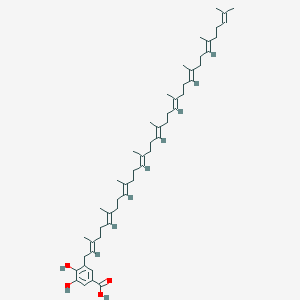

3-Nonaprenyl-4,5-dihydroxybenzoic acid

Description

Properties

Molecular Formula |

C52H78O4 |

|---|---|

Molecular Weight |

767.2 g/mol |

IUPAC Name |

3,4-dihydroxy-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzoic acid |

InChI |

InChI=1S/C52H78O4/c1-39(2)19-11-20-40(3)21-12-22-41(4)23-13-24-42(5)25-14-26-43(6)27-15-28-44(7)29-16-30-45(8)31-17-32-46(9)33-18-34-47(10)35-36-48-37-49(52(55)56)38-50(53)51(48)54/h19,21,23,25,27,29,31,33,35,37-38,53-54H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,55,56)/b40-21+,41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+ |

InChI Key |

FMSCZYMOUYOENK-OPSRSWOASA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C)C)C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis of 4,5-Dihydroxybenzoic Acid Precursors

While direct chemical synthesis of 3-nonaprenyl-4,5-dihydroxybenzoic acid is complex, the preparation of its aromatic precursor, 3,5-dihydroxybenzoic acid (a closely related compound), has been well documented. A notable industrial method involves:

- Sulfonation of benzoic acid with oleum (fuming sulfuric acid) at elevated temperature (~120°C) for several hours to introduce sulfonate groups.

- Hydrolysis and crystallization steps to convert sulfonated intermediates into dihydroxybenzoic acid derivatives.

- Use of stainless steel reactors with frame stirrers and heat conduction oil to ensure uniform reaction conditions and efficient mixing.

- Post-reaction centrifugation, washing with methanol and ice water, and drying to isolate pure 3,5-dihydroxybenzoic acid with high yield and low hazardous waste production.

This chemical route is advantageous for industrial scale-up due to its simplicity, controllability, and cost-effectiveness.

Enzymatic Prenylation to Form this compound

The key step to obtain this compound is the enzymatic attachment of the nonaprenyl side chain to the aromatic ring:

- The enzyme CoQ2 (polyprenyltransferase) catalyzes the condensation of 4,5-dihydroxybenzoic acid with the nonaprenyl diphosphate chain.

- The polyprenyl diphosphate is synthesized by PDSS1/PDSS2 from isoprenoid precursors.

- This reaction occurs specifically at the C3 position of the aromatic ring, requiring the presence of a carboxyl group at C1 and hydroxyl groups at C4 and C5 for substrate recognition and activity.

This enzymatic approach is typically performed in vitro using purified enzymes or in vivo through metabolic engineering of microbial or mammalian cells.

| Step No. | Process | Description | Key Conditions/Notes |

|---|---|---|---|

| 1 | Sulfonation | Benzoic acid reacts with 50% oleum at 120°C for 6 hours to form sulfonated intermediates | Mass ratio benzoic acid:oleum 1-2:1; stainless steel reactors with stirring |

| 2 | Hydrolysis and crystallization | Hydrolyze sulfonated product, centrifuge, wash with methanol and ice water, crystallize at low temperature | Cooling to 10°C, centrifugation, drying to obtain 3,5-dihydroxybenzoic acid |

| 3 | Polyprenyl diphosphate synthesis | Isoprenoid precursors DMAPP and IPP converted to nonaprenyl diphosphate by PDSS1/PDSS2 enzymes | Enzymatic reaction in vitro or in vivo |

| 4 | Prenylation | CoQ2 catalyzes attachment of nonaprenyl chain to 4,5-dihydroxybenzoic acid at C3 position | Requires specific substrate groups; enzymatic specificity critical |

- The chemical synthesis of the aromatic precursor 3,5-dihydroxybenzoic acid is well-established with optimized industrial processes minimizing waste and cost.

- Enzymatic prenylation is highly specific and essential for producing biologically active this compound, which cannot be easily synthesized chemically due to the complexity of the polyprenyl side chain attachment.

- Advances in metabolic engineering have enabled microbial production of CoQ intermediates, potentially allowing biosynthetic production of this compound at scale.

- The presence of hydroxyl groups at C4 and C5 and the carboxyl group at C1 is indispensable for enzymatic prenylation, highlighting the necessity of precise chemical or enzymatic preparation of the aromatic precursor.

The preparation of this compound involves a combination of chemical synthesis for the aromatic precursor and enzymatic catalysis for the attachment of the nonaprenyl side chain. Industrial chemical methods for 3,5-dihydroxybenzoic acid provide a robust foundation, while enzymatic prenylation ensures the specificity and biological functionality of the final product. Ongoing research in enzymology and metabolic engineering continues to improve the efficiency and scalability of these preparation methods.

Q & A

Q. What are the established synthetic routes for 3-Nonaprenyl-4,5-dihydroxybenzoic acid, and what parameters critically influence yield?

Methodological Answer: Synthesis of polyprenylated benzoic acids like this compound typically involves Friedel-Crafts alkylation or prenylation of a benzoic acid precursor. A key challenge is controlling the regiospecific attachment of the nonaprenyl chain. For example, demethylation of methoxy-protected intermediates using HBr-HOAc has been shown to yield dihydroxybenzoic acid derivatives, though halogen migration can occur during this step . Critical parameters include:

- Reaction temperature : Excess heat may lead to chain degradation or isomerization.

- Protecting groups : Use of methoxy or acetyl groups to prevent unwanted oxidation.

- Catalysts : Lewis acids (e.g., AlCl₃) for efficient prenylation.

Q. Reference Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents side reactions |

| Prenyl chain source | Isoprenyl pyrophosphate | Ensures chain length fidelity |

| Reaction time | 12–24 hours | Maximizes substitution |

Q. What analytical techniques are recommended for characterizing the polyprenyl chain and substitution pattern?

Methodological Answer: Advanced hyphenated techniques are essential:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₃₇H₅₄O₄ for hexaprenyl analogs) and detects isotopic patterns .

- Nuclear Magnetic Resonance (NMR) : ¹³C NMR distinguishes prenyl chain carbons (δ 15–25 ppm for methyl groups) and aromatic protons (δ 6.5–7.5 ppm) .

- Collision Cross-Section (CCS) Values : Used in ion mobility spectrometry to differentiate chain conformers .

Example Data (from analogous compounds):

| Technique | Key Peaks/Values | Source |

|---|---|---|

| HRMS | [M-H]⁻ at m/z 561.4022 (calc. 562.8223) | |

| ¹H NMR | δ 1.6–1.8 (prenyl CH₃), δ 6.8 (aromatic) |

Q. How are the biological activities of this compound typically screened?

Methodological Answer:

- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .

- Anti-inflammatory Screening : Inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess therapeutic index.

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity be resolved?

Methodological Answer:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays.

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites .

- Membrane Interaction Studies : Surface plasmon resonance (SPR) to assess binding to lipid bilayers, as hydrophobicity may influence bioavailability .

Q. What methodologies assess the oxidative stability of the polyprenyl chain?

Methodological Answer:

- Accelerated Stability Testing : Incubate at 40°C/75% RH and monitor degradation via HPLC .

- Electron Paramagnetic Resonance (EPR) : Detect radical formation during chain autoxidation.

- Solubility Enhancement : Co-formulation with hydrophilic polymers (e.g., PVP K90) increases dissolution efficiency by 20–30% .

Q. How can interactions with membrane bilayers be studied biophysically?

Methodological Answer:

Q. Data Contradiction Analysis Framework

| Issue | Resolution Strategy | Example Technique |

|---|---|---|

| Variable bioactivity | Standardize assay conditions | Multi-laboratory validation |

| Stability discrepancies | Conduct forced degradation studies | LC-MS/MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.